molecular formula C15H10O3 B12912403 (2Z)-2-(2-hydroxybenzylidene)-1-benzofuran-3(2H)-one

(2Z)-2-(2-hydroxybenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B12912403
M. Wt: 238.24 g/mol
InChI Key: TVCLXWLVYCIOMW-ZROIWOOFSA-N
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Description

(2Z)-2-(2-hydroxybenzylidene)-1-benzofuran-3(2H)-one is a chemical compound belonging to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system with a hydroxybenzylidene substituent. It is known for its potential biological activities and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-hydroxybenzylidene)-1-benzofuran-3(2H)-one typically involves the condensation of 2-hydroxybenzaldehyde with 1-benzofuran-3(2H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2-hydroxybenzylidene)-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The hydroxy group and the benzofuran ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of substituted benzofuran derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It exhibits potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-hydroxybenzylidene)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and gene expression. The compound’s antioxidant activity is likely due to its ability to scavenge free radicals and inhibit oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2-(Substituted Benzylidene)-1-benzofuran-3(2H)-ones: These compounds share a similar core structure but differ in the substituents on the benzylidene group.

    Aurones: A class of flavonoids structurally related to (2Z)-2-(2-hydroxybenzylidene)-1-benzofuran-3(2H)-one, known for their pigmentation properties and biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern and the resulting biological activities

Properties

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

(2Z)-2-[(2-hydroxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C15H10O3/c16-12-7-3-1-5-10(12)9-14-15(17)11-6-2-4-8-13(11)18-14/h1-9,16H/b14-9-

InChI Key

TVCLXWLVYCIOMW-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)C3=CC=CC=C3O2)O

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3O2)O

Origin of Product

United States

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